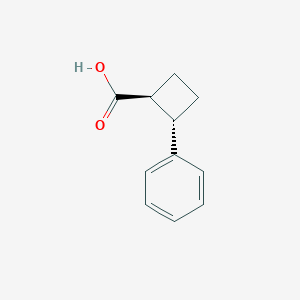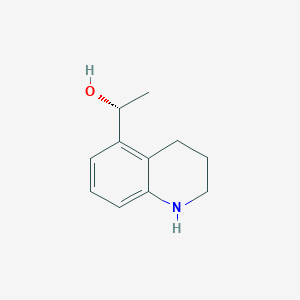![molecular formula C21H34N2O4 B13337259 2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate](/img/structure/B13337259.png)
2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[34]octane]-2,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure
準備方法
The synthesis of 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of a diazaspiro[3.4]octane core with tert-butyl and methyl groups under specific conditions. For example, a general procedure might involve dissolving the starting material in a solvent like 1,4-dioxane, followed by the addition of a base such as lithium hydroxide (LiOH) and stirring the mixture for an extended period .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN₃) or sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It has been explored as a potential lead compound for developing new drugs, particularly for its antitubercular activity.
Materials Science: Its unique spirocyclic structure makes it a candidate for developing new materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
作用機序
The mechanism by which 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial enzyme machinery . The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Compared to other similar compounds, 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate stands out due to its unique spirocyclic structure. Similar compounds include:
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl (5R)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of 2-(tert-Butyl) 5-methyl (5R)-1,1’-diaza[2,6’-bispiro[3.4]octane]-2,5-dicarboxylate.
特性
分子式 |
C21H34N2O4 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-O-tert-butyl 5-O-methyl (5R)-2-(1-azaspiro[3.4]octan-6-yl)-1-azaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C21H34N2O4/c1-18(2,3)27-17(25)21(14-7-9-19(12-14)10-11-22-19)13-20(23-21)8-5-6-15(20)16(24)26-4/h14-15,22-23H,5-13H2,1-4H3/t14?,15-,19?,20?,21?/m0/s1 |
InChIキー |
NCDYSFVXVQCTIF-LEJJGBJASA-N |
異性体SMILES |
CC(C)(C)OC(=O)C1(CC2(N1)CCC[C@H]2C(=O)OC)C3CCC4(C3)CCN4 |
正規SMILES |
CC(C)(C)OC(=O)C1(CC2(N1)CCCC2C(=O)OC)C3CCC4(C3)CCN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


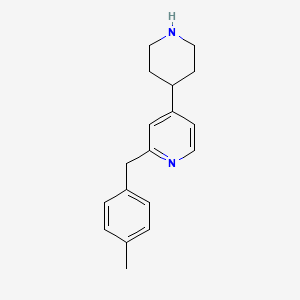
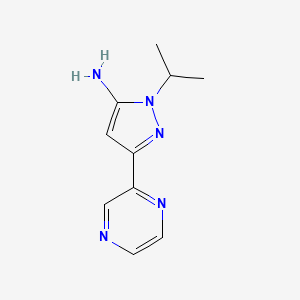
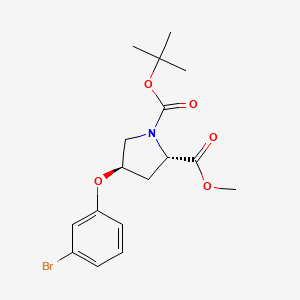

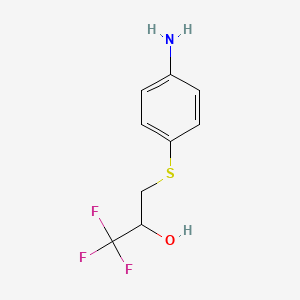
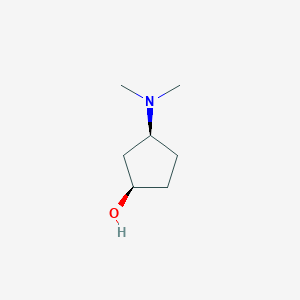
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)

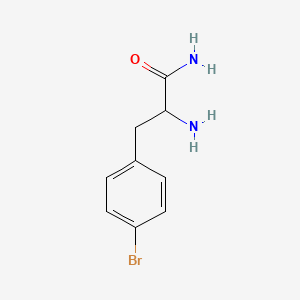
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![5-[(3-Amino-4-bromo-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13337240.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
